![molecular formula C14H19N3O2 B2633923 N-{[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide CAS No. 2094492-80-3](/img/structure/B2633923.png)
N-{[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide, commonly known as HPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HPPM is a small molecule inhibitor that targets a specific protein, which has been implicated in various diseases. The purpose of
Mecanismo De Acción
HPPM acts as a small molecule inhibitor that targets a specific protein, which is involved in various cellular processes. The protein targeted by HPPM is involved in cell proliferation, inflammation, and neurodegeneration. By inhibiting this protein, HPPM can effectively reduce the progression of various diseases.
Biochemical and Physiological Effects:
HPPM has been shown to have various biochemical and physiological effects. In cancer research, HPPM has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, HPPM has been shown to reduce the production of inflammatory cytokines, which can lead to a reduction in inflammation. In neurodegenerative disorders, HPPM has been shown to protect neurons from damage and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of HPPM is its specificity towards a specific protein, which makes it an effective tool in studying various diseases. However, the synthesis of HPPM is a complex process that requires skilled chemists and specialized equipment. Additionally, the use of HPPM in lab experiments can be limited by its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for HPPM research. One potential area of research is the development of HPPM as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to determine the safety and efficacy of HPPM in human trials. Finally, the development of new synthesis methods for HPPM could potentially reduce the cost and complexity of its production, making it more accessible for research and therapeutic purposes.
Conclusion:
In conclusion, HPPM is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of HPPM is a complex process that requires skilled chemists and specialized equipment. HPPM has been extensively studied in the context of various diseases, including cancer, inflammation, and neurodegenerative disorders. The future directions for HPPM research include the development of HPPM as a therapeutic agent, further studies to determine its safety and efficacy, and the development of new synthesis methods.
Métodos De Síntesis
The synthesis of HPPM involves several steps, including the reaction between 3-hydroxypiperidine and 4-bromomethyl-2-pyridinecarboxaldehyde, followed by the reaction between the resulting product and prop-2-enamide. The final product is obtained through purification and isolation processes. The synthesis of HPPM is a complex process that requires skilled chemists and specialized equipment.
Aplicaciones Científicas De Investigación
HPPM has been extensively studied in the context of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, HPPM has been shown to inhibit the growth of cancer cells by targeting a specific protein that is involved in cell proliferation. Inflammation research has also shown that HPPM can reduce the production of inflammatory cytokines, which are implicated in various inflammatory diseases. In neurodegenerative disorders, HPPM has been shown to protect neurons from damage and improve cognitive function.
Propiedades
IUPAC Name |
N-[[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-2-14(19)16-9-11-5-6-15-13(8-11)17-7-3-4-12(18)10-17/h2,5-6,8,12,18H,1,3-4,7,9-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKCXQYABCONPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=NC=C1)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

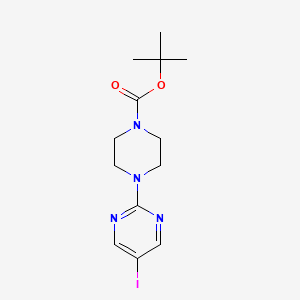
![2-(1H-benzimidazol-2-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2633842.png)
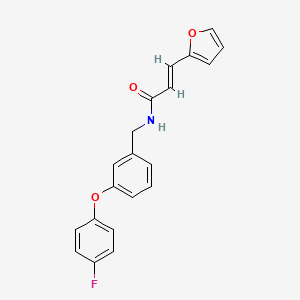

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methoxybenzamide](/img/structure/B2633851.png)
![N-[1-(2-Methylphenoxy)propan-2-yl]prop-2-enamide](/img/structure/B2633853.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide](/img/structure/B2633855.png)
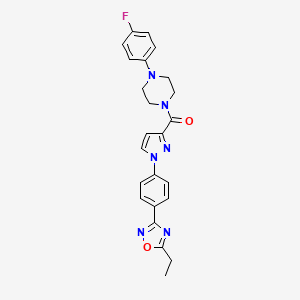
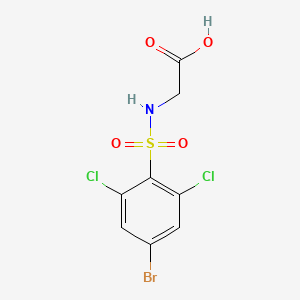
![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2633858.png)
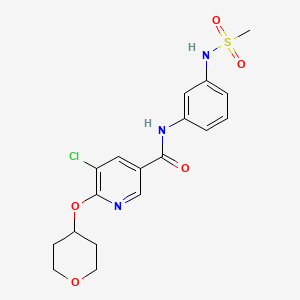
![1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea](/img/structure/B2633860.png)
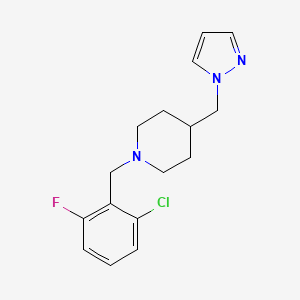
![2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2633863.png)